(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide
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Overview
Description
WM382 is a potent, orally active dual inhibitor of plasmepsin IX and plasmepsin X, two aspartic proteases essential to the life cycle of the malaria parasite, Plasmodium falciparum . This compound has shown significant efficacy against multiple stages of the malaria parasite’s life cycle, including blood, mosquito, and liver stages . WM382 represents a promising advancement in the search for new antimalarial agents, especially in the face of increasing resistance to existing treatments .
Chemical Reactions Analysis
WM382 undergoes various chemical reactions, primarily involving its interaction with plasmepsin IX and plasmepsin X . The compound’s inhibitory mechanism involves binding to the active sites of these proteases, causing rigidity and distortion of the proteases’ characteristic twist notion . This interaction prevents the maturation of proteins required for the parasite’s invasion, development, and egress . Common reagents and conditions used in these reactions include the use of specific inhibitors and controlled in vitro environments .
Scientific Research Applications
WM382 has been extensively studied for its potential in treating malaria . Its dual inhibitory action against plasmepsin IX and plasmepsin X makes it effective against multiple stages of the malaria parasite’s life cycle . This compound has shown efficacy in preclinical models, including mouse infection models, where it inhibited the growth of Plasmodium falciparum and Plasmodium knowlesi . Additionally, WM382’s excellent resistance profile makes it a valuable tool in the ongoing battle against malaria .
Mechanism of Action
WM382 exerts its effects by inhibiting plasmepsin IX and plasmepsin X, which are essential for the malaria parasite’s life cycle . These proteases are involved in the invasion of erythrocytes, egress from cells, and maturation of proteins required for replication . By binding to the active sites of these proteases, WM382 disrupts these critical processes, effectively halting the parasite’s development and spread .
Comparison with Similar Compounds
WM382 is unique in its dual inhibitory action against both plasmepsin IX and plasmepsin X . Similar compounds include 49c, another dual inhibitor of plasmepsin IX and plasmepsin X . Both compounds form stable conformations within the active pockets of the proteases, causing rigidity and preventing the characteristic twist notion typical of all plasmepsins . WM382’s robust in vivo efficacy and excellent resistance profile set it apart as a promising candidate for malaria treatment .
Properties
Molecular Formula |
C29H36N4O4 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(4R)-4-(2-amino-4,4-diethyl-6-oxo-5H-pyrimidin-1-yl)-N-[(4S)-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3,4-dihydro-2H-chromene-6-carboxamide |
InChI |
InChI=1S/C29H36N4O4/c1-5-29(6-2)17-25(34)33(27(30)32-29)22-13-14-36-23-12-11-18(15-20(22)23)26(35)31-21-16-28(3,4)37-24-10-8-7-9-19(21)24/h7-12,15,21-22H,5-6,13-14,16-17H2,1-4H3,(H2,30,32)(H,31,35)/t21-,22+/m0/s1 |
InChI Key |
ZSZSSSHEMYULPX-FCHUYYIVSA-N |
Isomeric SMILES |
CCC1(CC(=O)N(C(=N1)N)[C@@H]2CCOC3=C2C=C(C=C3)C(=O)N[C@H]4CC(OC5=CC=CC=C45)(C)C)CC |
Canonical SMILES |
CCC1(CC(=O)N(C(=N1)N)C2CCOC3=C2C=C(C=C3)C(=O)NC4CC(OC5=CC=CC=C45)(C)C)CC |
Origin of Product |
United States |
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